

Technical Guide: 1H NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **2-Amino-3,5-difluorobenzonitrile**. This document details the predicted spectral data, a thorough experimental protocol for acquiring the spectrum, and a structural representation to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for **2-Amino-3,5-difluorobenzonitrile**. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, considering the electronic effects of the amino, cyano, and fluoro substituents on the aromatic ring.



Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-4	6.80 - 7.00	ddd (doublet of doublet of doublets)	$J(H-F) \approx 8-10 \text{ Hz},$ $J(H-H) \approx 2-3 \text{ Hz},$ $J(H-F) \approx 2-3 \text{ Hz}$	1H
H-6	6.60 - 6.80	ddd (doublet of doublet of doublets)	$J(H-F) \approx 8-10 \text{ Hz},$ $J(H-H) \approx 2-3 \text{ Hz},$ $J(H-F) \approx 2-3 \text{ Hz}$	1H
-NH ₂	4.50 - 5.50	br s (broad singlet)	-	2H

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of **2-Amino-3,5-difluorobenzonitrile**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 2-Amino-3,5-difluorobenzonitrile.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. For this protocol, we will use CDCl₃.
- Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Mixing: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
- Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur



pipette directly into a clean, dry 5 mm NMR tube.

- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Many commercially available deuterated solvents already contain TMS.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

Parameter	Value	
Spectrometer Frequency	400 MHz	
Nucleus	¹ H	
Solvent	CDCl ₃	
Temperature	298 K (25 °C)	
Pulse Program	zg30 (or equivalent single-pulse experiment)	
Number of Scans	16 - 64 (adjust for desired signal-to-noise)	
Relaxation Delay (d1)	1.0 - 5.0 s	
Acquisition Time (aq)	3 - 4 s	
Spectral Width (sw)	16 ppm (-2 to 14 ppm)	
Receiver Gain	Auto-adjusted	
Shimming	Perform automated or manual shimming to optimize magnetic field homogeneity.	

Data Processing



- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a reference.
- Integration: Integrate the area under each resonance to determine the relative number of protons.
- Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz.

Structural and Signaling Visualization

The following diagram illustrates the chemical structure of **2-Amino-3,5-difluorobenzonitrile** and the key through-bond (J-coupling) interactions that give rise to the observed ¹H NMR signals.

Figure 1: Chemical structure of **2-Amino-3,5-difluorobenzonitrile** and key proton couplings.

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